molecular formula C7H6N2O B1590093 2-(Hydroxymethyl)isonicotinonitrile CAS No. 51454-63-8

2-(Hydroxymethyl)isonicotinonitrile

Cat. No. B1590093
CAS RN: 51454-63-8
M. Wt: 134.14 g/mol
InChI Key: MMVBJOBTOMJNHE-UHFFFAOYSA-N
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Patent
US04607107

Procedure details

A mixture of 4-cyanopyridine (31.2 g), ammonium persulphate (136.8 g), methanol (450 ml), concentrated sulphuric acid (16.2 ml) and water (210 ml) was heated under reflux for 24 hours, and the methanol was removed by distillation. Crushed ice (450 g) was added and the mixture was adjusted to pH 12 with 10M sodium hydroxide and extracted with chloroform. The chloroform extracts were combined and evaporated and the residue was purified by elution from a silica gel column with methanol-chloroform (7.5% v/v) to give 4-cyano-2-hydroxymethylpyridine (18.5 g, 46%) m.p. 92°-94°.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
136.8 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)#[N:2].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH3:21][OH:22].S(=O)(=O)(O)O>O>[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:21][OH:22])[CH:4]=1)#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
Quantity
136.8 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
450 mL
Type
reactant
Smiles
CO
Name
Quantity
16.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
210 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the methanol was removed by distillation
ADDITION
Type
ADDITION
Details
Crushed ice (450 g) was added
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by elution from a silica gel column with methanol-chloroform (7.5% v/v)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=NC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.